Norgestimate-N-acetate-2,2,4,6,6,10-D6 is a labelled analogue of Norgestimate. Norgestimate is a form of progesterone used with estradiol to treat the symptoms of menopause.
N-Acetyl Norgestimate D6
CAS No.: 1263195-02-3
VCID: VC0196469
Molecular Formula: C25H33NO4
Molecular Weight: 417.6 g/mol
Purity: 98.8%
* For research use only. Not for human or veterinary use.

Description |
N-Acetyl Norgestimate D6 is a deuterium-labeled derivative of N-Acetyl Norgestimate, a synthetic progestin used in contraceptive formulations. The incorporation of deuterium, a stable isotope of hydrogen, enhances the compound's stability and facilitates precise tracking in biochemical studies . This compound is primarily utilized in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are crucial for synthesizing complex molecules in pharmaceutical research and development . Applications in ResearchN-Acetyl Norgestimate D6 is involved in several significant chemical reactions, particularly in CuAAC reactions. The mechanism involves the alkyne group, allowing it to participate in synthesizing complex biomolecules and studying drug interactions. This compound is classified under labeled compounds and is used extensively in scientific research, particularly in biochemistry and pharmacology. Synthesis and StabilityThe synthesis of N-Acetyl Norgestimate D6 involves incorporating deuterium into the N-Acetyl Norgestimate structure. This process typically employs methods such as deuterium substitution, which can affect the pharmacokinetic and metabolic profiles of drugs . The compound maintains integrity under standard laboratory conditions, making it suitable for long-term studies. Research Findings and ImplicationsN-Acetyl Norgestimate D6 has diverse applications across various fields, including pharmaceutical research and development. Its role in click chemistry facilitates the synthesis of complex molecules, which is crucial for advancing drug development processes . The use of deuterium-labeled compounds like N-Acetyl Norgestimate D6 allows researchers to track metabolic pathways and drug interactions more accurately, providing valuable insights into pharmacokinetics and pharmacodynamics . Comparison with Related CompoundsNorgestimate D6, another deuterium-labeled derivative, is closely related to N-Acetyl Norgestimate D6. Norgestimate D6 has a molecular formula of C23H25D6NO3 and a molecular weight of 375.534 g/mol . Both compounds are used in research settings, but N-Acetyl Norgestimate D6 is specifically tailored for click chemistry applications .
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1263195-02-3 | ||||||||||||
Product Name | N-Acetyl Norgestimate D6 | ||||||||||||
Molecular Formula | C25H33NO4 | ||||||||||||
Molecular Weight | 417.6 g/mol | ||||||||||||
IUPAC Name | [(3Z,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | ||||||||||||
Standard InChI | InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19-/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D | ||||||||||||
Standard InChIKey | JWLHCJCKDYVRNJ-WNJFDLRSSA-N | ||||||||||||
Isomeric SMILES | [2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | ||||||||||||
SMILES | CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 | ||||||||||||
Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 | ||||||||||||
Purity | 98.8% | ||||||||||||
Synonyms | Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6 | ||||||||||||
Tag | Norgestimate | ||||||||||||
PubChem Compound | 121225397 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume